1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
Description
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester (CAS 111054-55-8) is a heterocyclic compound with the molecular formula C₈H₁₃NO₃ and a molecular weight of 167.16 g/mol . It features a partially saturated pyridine ring (3,4-dihydro substitution) and an ethyl ester group. This structural motif confers versatility in chemical reactivity, making it valuable in pharmaceutical intermediates and material science applications. Its synthesis typically involves esterification or cyclization reactions under controlled conditions .
Properties
IUPAC Name |
ethyl 3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATILYONFEASZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451185 | |
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111054-54-7 | |
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1(2H)-pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester can be achieved through various synthetic routes. One common method involves the esterification of 3,4-dihydro-1(2H)-pyridinecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridinecarboxylic acid derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its derivatives may also serve as potential drug candidates.
Medicine: The compound and its derivatives are investigated for their pharmacological properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: In industrial applications, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific derivative and its intended use. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects, while others may interact with cellular receptors to modulate inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Ester Groups
Tert-Butyl 5-Bromo-1,2,3,4-Tetrahydropyridine-1-Carboxylate (CAS 1622840-55-4) Molecular Formula: C₁₀H₁₆BrNO₂ Key Differences: The tert-butyl ester introduces steric bulk, reducing hydrolysis rates compared to the ethyl ester. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions . Applications: Used in Suzuki-Miyaura couplings for drug discovery intermediates.
1(2H)-Pyridinecarboxylic Acid, 5,6-Dihydro-2-Oxo-, Methyl Ester (CAS 190079-66-4) Molecular Formula: C₈H₁₁NO₃ Key Differences: A 2-oxo group replaces the 3,4-dihydro moiety, introducing ketone functionality. Applications: Explored in agrochemicals due to its stability under UV light.
Analogues with Aromatic or Fluorinated Substituents
Benzyl 2-(4-Fluorophenyl)-4-Oxo-3,4-Dihydropyridine-1(2H)-Carboxylate (CAS 414910-19-3) Molecular Formula: C₁₉H₁₆FNO₃ Key Differences: The benzyl ester and 4-fluorophenyl group increase lipophilicity, improving blood-brain barrier penetration . Applications: Potential CNS-targeting drug candidates.
Ethyl 2-Oxo-1,2-Dihydropyridine-3-Carboxylate (CAS 27805-12-5) Molecular Formula: C₈H₉NO₃ Key Differences: The 2-oxo group adjacent to the ester enhances acidity (pKa ~5.2), facilitating deprotonation in nucleophilic reactions . Applications: Intermediate in antimalarial drug synthesis.
Physical Properties
| Compound (CAS) | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) |
|---|---|---|---|
| 111054-55-8 | 167.16 | Not reported | Low |
| 190079-66-4 | 155.15 | Not reported | Moderate (in DMSO) |
| 27805-12-5 | 167.16 | 369.66 | Low |
Biological Activity
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester (CAS No. 111054-54-7) is an organic compound belonging to the pyridine derivatives class. This compound exhibits notable biological activities and has been the subject of various studies exploring its potential applications in medicinal chemistry, pharmacology, and industrial chemistry.
Chemical Structure and Properties
The compound features a pyridine ring that is partially hydrogenated, resulting in a 3,4-dihydro derivative. Its molecular formula is , and it possesses both carboxylic acid and ester functional groups, which contribute to its reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Interactions : The compound may modulate enzyme activity, impacting metabolic pathways. For instance, it has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects.
- Receptor Modulation : Some derivatives of this compound interact with cellular receptors, potentially influencing inflammatory responses and other signaling pathways.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains. For example:
- Case Study : A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Research Findings : In vitro studies revealed that the compound reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other pyridine derivatives can be insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1(2H)-Pyridinecarboxylic acid | Structure | Moderate antimicrobial activity |
| Ethyl pyridine-2-carboxylate | Structure | Antimicrobial and anti-inflammatory effects |
| 3-Pyridinecarboxylic acid | Structure | Limited antimicrobial activity |
Applications in Scientific Research
This compound serves as a valuable building block in organic synthesis. Its derivatives are explored for their potential as drug candidates due to their diverse biological activities.
- Medicinal Chemistry : The compound's derivatives are under investigation for various therapeutic applications including antimicrobial agents and anti-inflammatory drugs.
- Industrial Applications : It is utilized in the production of agrochemicals and specialty chemicals due to its reactivity and functional versatility .
Q & A
Basic Questions
Q. What are the established synthetic routes for ethyl 3,4-dihydro-1(2H)-pyridinecarboxylate, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves esterification of the parent carboxylic acid under acidic catalysis (e.g., H₂SO₄) or coupling reactions using activating agents like DCC (dicyclohexylcarbodiimide). Yield optimization depends on reaction temperature, solvent polarity (e.g., ethanol vs. dichloromethane), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to isolate the product .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles. Use NIOSH-approved respirators if aerosol formation is possible .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure .
- Disposal : Collect waste in designated containers and coordinate with licensed disposal services to comply with hazardous waste regulations .
Q. What spectroscopic techniques are recommended for characterizing the compound’s structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm ester functionality and dihydropyridine ring substitution patterns. Compare with NIST reference data for validation .
- IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and pyridine ring vibrations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation pathways .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to UV light, elevated temperatures (40–60°C), and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC or LC-MS to quantify decomposition products .
- pH Stability : Dissolve in buffered solutions (pH 1–13) and analyze hydrolysis kinetics. Use Arrhenius plots to predict shelf-life under standard conditions .
Q. What methodologies are employed to analyze conflicting data regarding the compound’s reactivity with nucleophiles?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between concerted and stepwise mechanisms.
- Computational Modeling : Density Functional Theory (DFT) calculations to map transition states and identify rate-determining steps .
- Competition Experiments : Compare reactivity with structurally diverse nucleophiles (e.g., amines vs. thiols) to assess electronic vs. steric effects .
Q. How can the compound’s potential as an enzyme inhibitor be systematically evaluated?
- Methodological Answer :
- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. Include positive controls (e.g., staurosporine for kinases) .
- Molecular Docking : Perform docking simulations (AutoDock Vina) to predict binding modes and affinity. Validate with mutagenesis studies on key residues .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified ester groups or pyridine substituents to identify pharmacophoric elements .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported toxicity profiles of this compound?
- Methodological Answer :
- Dose-Response Replication : Conduct acute toxicity assays (OECD TG 423) across multiple cell lines or animal models to verify LD₅₀ values .
- Impurity Analysis : Use LC-MS to check for contaminants (e.g., residual cyanide derivatives in synthesis byproducts) that may skew toxicity data .
- Meta-Analysis : Compare results with structurally related esters (e.g., ethyl pyrazolo-pyridinecarboxylates) to identify class-specific trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
